5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile

Nucleoside chemistry Synthetic intermediate Functional group interconversion

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS 23192-63-4) is a fully acetylated imidazole nucleoside analogue with molecular formula C₁₅H₁₈N₄O₇ and molecular weight 366.33 g/mol. The compound bears a 5-amino substituent and a 4-carbonitrile (cyano) group on the imidazole ring, distinguishing it from the more widely studied 4-carboxamide congener AICAR riboside.

Molecular Formula C15H18N4O7
Molecular Weight 366.33 g/mol
Cat. No. B7825981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile
Molecular FormulaC15H18N4O7
Molecular Weight366.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12+,13+,15-/m1/s1
InChIKeyKWUWYLFGHOSANL-UKTARXLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS 23192-63-4): Chemical Class and Core Identity


5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS 23192-63-4) is a fully acetylated imidazole nucleoside analogue with molecular formula C₁₅H₁₈N₄O₇ and molecular weight 366.33 g/mol [1]. The compound bears a 5-amino substituent and a 4-carbonitrile (cyano) group on the imidazole ring, distinguishing it from the more widely studied 4-carboxamide congener AICAR riboside. The 2',3',5'-tri-O-acetyl protecting groups on the β-D-ribofuranose moiety confer increased lipophilicity (XLogP3-AA = -0.2) relative to the free hydroxyl form and render the compound soluble in organic solvents including chloroform and ethanol [1]. It is classified as a protected synthetic intermediate within the imidazole nucleoside family and has been cited as a key precursor in the synthesis of 5-alkynylimidazole nucleosides with antitumor activity [2].

Why 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile Cannot Be Replaced by In-Class Analogs


The imidazole nucleoside family contains multiple closely related compounds that differ in only one or two functional groups, yet these subtle variations produce fundamentally different synthetic utility. The target compound uniquely combines a nucleophilic 5-amino group with an electrophilic 4-carbonitrile on the same imidazole scaffold, both presented in a triacetyl-protected riboside form [1]. The 4-carboxamide analog (AICAR triacetate, CAS 23274-21-7) lacks the synthetic versatility of the nitrile, which can be converted to carboxamide, carboxamidoxime, thiocarboxamide, or amidine functionalities [1]. The 5-halo analogs (5-chloro, 5-bromo, 5-iodo) are downstream products derived from this compound via diazotization—they cannot serve as the starting point for diversification because the amino group has already been replaced [1]. The deprotected free riboside (AICN-riboside) lacks the acetyl protecting groups required for organic-phase reactions and regioselective transformations at the 5-position [2]. Direct substitution with any of these analogs would eliminate critical synthetic pathways or require additional protection/deprotection steps.

Quantitative Differentiation Evidence for 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile


Synthetic Versatility: 4-Carbonitrile vs. 4-Carboxamide as a Convertible Functional Group

The 4-carbonitrile group of the target compound serves as a precursor to at least four distinct functional groups—carboxamide, carboxamidoxime, thiocarboxamide, and amidine—via treatment with ammonia, hydroxylamine, hydrogen sulfide, or catalytic reduction, respectively [1]. The 4-carboxamide analog (AICAR triacetate, CAS 23274-21-7) cannot undergo these transformations and is limited to carboxylate-based derivatization. In the Srivastava synthesis, the 4-carbonitrile intermediate (compound 9, the target compound) was converted to 5-halo-4-carbonitrile derivatives, which were then treated with various nucleophiles to give the corresponding 4-carboxamide, 4-carboxamidoxime, and 4-thiocarboxamide ribonucleosides [1]. No analogous diversification is possible from the 4-carboxamide starting material.

Nucleoside chemistry Synthetic intermediate Functional group interconversion

5-Amino Group as a Diversification Handle: Diazotization to 5-Halo Derivatives

The free 5-amino group on the target compound is the essential entry point for generating 5-halogenated imidazole nucleosides via non-aqueous diazotization. Srivastava et al. demonstrated that the target compound (compound 9) was converted into 5-chloro-, 5-bromo-, and 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carbonitrile derivatives [1]. These 5-halo derivatives are critical substrates for palladium-catalyzed cross-coupling reactions. Minakawa et al. subsequently used the 5-iodo analog (CAS 59354-00-6)—derived directly from the target compound—for Sonogashira-type coupling with terminal alkynes to produce 5-ethynylimidazole-4-carbonitrile nucleosides [2]. In contrast, 5-halo analogs purchased directly lack the amino precursor and cannot be used to generate additional 5-substituted derivatives through this route.

Diazotization Cross-coupling precursor Nucleoside diversification

Lipophilicity and Organic Solubility: Triacetyl-Protected vs. Free Riboside Forms

The triacetyl protection on the ribose moiety substantially alters the physicochemical profile relative to the deprotected AICN-riboside. The target compound has a computed XLogP3-AA value of -0.2, whereas the free riboside (bearing three hydroxyl groups) is predicted to have a substantially lower logP (more hydrophilic) [1]. The target compound exhibits practical solubility in chloroform and ethanol , while the free riboside is predominantly water-soluble [2]. This differential solubility is critical for organic-phase synthetic manipulations, including acetylation, diazotization in non-aqueous media, and palladium-catalyzed cross-coupling reactions that require anhydrous organic solvents.

Lipophilicity Organic synthesis Protecting group strategy

Validated Intermediate in the Synthesis of Antitumor 5-Ethynyl Nucleosides

The target compound is the established precursor to 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carbonitrile, which is the key cross-coupling partner for synthesizing 5-ethynylimidazole-4-carbonitrile nucleosides [1]. In the Minakawa et al. (1991) synthesis, the 5-iodo derivative of the target compound underwent Pd-catalyzed cross-coupling with (trimethylsilyl)acetylene to afford the 5-[(trimethylsilyl)ethynyl] derivative (compound 13a), which upon deprotection yielded 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carbonitrile [1]. The structurally analogous 5-ethynyl carboxamide (EICAR) demonstrated IC₅₀ values in the nanomolar range against murine leukemia L1210 cells and human solid tumor cell lines [1]. While the target compound itself is an intermediate and not the final bioactive molecule, its procurement is the rate-limiting step for accessing this entire class of antitumor candidates. The pyrazole analog (5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazole-4-carbonitrile) has been reported but has not been validated as a precursor to comparably potent antitumor agents [2].

Antitumor nucleosides EICAR synthesis Cross-coupling chemistry

Recommended Application Scenarios for 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 5-Substituted Imidazole Nucleoside Libraries via Diazotization

This compound is the optimal starting material for generating diverse 5-substituted imidazole-4-carbonitrile nucleoside libraries. As demonstrated by Srivastava et al. (1976), non-aqueous diazotization converts the 5-amino group to 5-chloro, 5-bromo, or 5-iodo derivatives in a single step [1]. These 5-halo intermediates can then undergo nucleophilic displacement or metal-catalyzed cross-coupling to install aryl, alkynyl, alkyl, or heteroatom substituents at the 5-position. No other commercially available imidazole nucleoside offers the same combination of a free 5-amino group for diazotization and a 4-carbonitrile for downstream functional group interconversion. The triacetyl protection ensures compatibility with anhydrous organic reaction conditions.

Antitumor Nucleoside Development: Precursor to 5-Ethynylimidazole-4-carbonitrile Derivatives

The target compound is the validated synthetic gateway to 5-ethynylimidazole-4-carbonitrile nucleosides, a class that includes analogs of the potent antitumor agent EICAR [2]. The Minakawa et al. (1991) synthetic route proceeds through 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carbonitrile—derived directly from the target compound—followed by Sonogashira coupling with terminal alkynes. The resulting 5-alkynyl-4-carbonitrile nucleosides are structural analogs of EICAR, which has demonstrated nanomolar-range growth inhibition against murine leukemia L1210 cells and human solid tumor lines including lung small-cell carcinoma PC-6 and bladder transitional-cell carcinoma T-24 [2]. Procurement of this intermediate is essential for structure-activity relationship (SAR) studies exploring the 4-carbonitrile series.

Purine Biosynthesis Research: Intermediate for 2-Substituted Adenosine and Purine Riboside Synthesis

The 4-carbonitrile group serves as a synthetic equivalent for constructing fused purine ring systems. Ienaga and Pfleiderer (1979) demonstrated that 5-amino-1-β-D-ribofuranosylimidazole-4-carbonitrile reacts with cyclic imido esters in boiling butanol to yield 1,2- and 2,6-N-polymethylene-bridged adenosines via cyclocondensation followed by Dimroth rearrangement [3]. Additionally, Sato et al. (1989) used the protected AICN-riboside scaffold to synthesize 2-substituted adenine-arabinosides [4]. The triacetyl-protected form of the target compound is the preferred starting material for these transformations because the free riboside hydroxyls would compete with the desired cyclocondensation reactions.

Antiviral Nucleoside Probe Development: Ribonucleotide Reductase Inhibition Studies

The target compound has been described as a nucleoside analogue that inhibits the viral enzyme ribonucleotide reductase, with reported antiviral activity against herpes viruses, cytomegalovirus, and Epstein-Barr virus . While published quantitative IC₅₀ data for this specific compound are limited in the accessible primary literature, its structural features—the 4-carbonitrile combined with the acetylated ribose—distinguish it from the more extensively studied 4-carboxamide series (AICAR and derivatives). For researchers investigating structure-activity relationships of imidazole nucleosides as ribonucleotide reductase inhibitors, this compound represents a structurally distinct chemotype that cannot be substituted by the 4-carboxamide analogs.

Quote Request

Request a Quote for 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.